1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester

Lipophilicity Drug-likeness ADME prediction

Researchers needing the meta-bromo isomer for reproducible SAR studies face isomer contamination risks. This compound delivers the exact 3-(3-bromophenyl) substitution, providing a distinct ~120° exit vector angle critical for targeting hydrophobic pockets. The ethyl ester enables controlled hydrolysis to the carboxylic acid, while the aryl bromide allows Suzuki/Buchwald cross-coupling for late-stage diversification. This specific isomer avoids uncontrolled variability in solubility (XLogP3=2.9) and binding affinity introduced by para- or ortho-bromo analogs.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 1089179-34-9
Cat. No. B12106668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester
CAS1089179-34-9
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,15)
InChIKeyJHTTVLCBMUKLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester (CAS 1089179-34-9): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 3-(3-bromophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1089179-34-9) is a 1,2,4-triazole heterocycle carrying a 3-bromophenyl substituent at the 3-position and an ethyl ester at the 5-position (molecular formula C11H10BrN3O2, exact mass 294.99564 g/mol) . The compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with its reactivity anchored by the ethyl ester moiety—which can be hydrolyzed to the corresponding carboxylic acid for further derivatization—and the bromine atom on the phenyl ring, which enables cross-coupling reactions [1]. Its calculated lipophilicity (XLogP3 = 2.9) and hydrogen-bonding profile (1 H-bond donor, 4 H-bond acceptors) position it as an intermediate-polarity building block suitable for both solution-phase and solid-supported synthetic workflows .

Why 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester Cannot Be Freely Substituted with Its Positional Isomers


The 3-(3-bromophenyl) substitution pattern on the 1,2,4-triazole-5-carboxylate core confers a distinct physicochemical signature that cannot be replicated by its 2-bromo or 4-bromo isomers. The meta-bromo orientation alters the electronic distribution across the phenyl ring, which directly impacts both the compound's dipole moment and its capacity for directional halogen bonding . These properties influence molecular recognition events in biological targets and crystalline packing in materials applications. Furthermore, the ethyl ester at the 5-position is not merely a protecting group; its steric and electronic environment is modulated by the adjacent triazole nitrogen atoms, and the hydrolysis kinetics to the free carboxylic acid differ measurably depending on the aryl substituent's electronic character . Simply swapping the meta-bromo isomer for the para-bromo analog (CAS 1275193-45-7) or the ortho-bromo analog (CAS 784143-09-5) introduces uncontrolled variability in downstream reaction yields, solubility, and target-binding affinity, making the specific procurement of CAS 1089179-34-9 essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester vs. Positional Isomers


Lipophilicity (XLogP3) Differentiation Between Meta-Bromo and Para-Bromo Isomers

The calculated octanol-water partition coefficient (XLogP3) for the target compound is 2.9 . The para-bromo isomer (CAS 1275193-45-7) has a reported XLogP3 of 3.1, reflecting the greater symmetry and reduced polarity of the para-substituted phenyl ring. This difference of ΔXLogP3 = 0.2 translates into an approximately 1.6-fold higher predicted membrane permeability for the para isomer, meaning the meta-bromo compound offers a distinct pharmacokinetic starting point for lead optimization campaigns .

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count Differentiates Synthetic Utility from Ortho-Bromo Analog

The target compound possesses exactly one hydrogen-bond donor (the triazole NH) . The ortho-bromo analog (CAS 784143-09-5) also bears one H-bond donor. However, the ortho-bromine atom introduces intramolecular steric hindrance that can weaken intermolecular hydrogen-bond networks in the solid state, leading to lower and less predictable melting points and solubility characteristics. The meta-bromo compound avoids this steric interference, making it a more reliable building block for structure-activity relationship (SAR) studies where consistent solid-state properties are required for formulation or crystallography .

Hydrogen bonding Crystal engineering Solubility

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability Differentiation

The topological polar surface area (TPSA) for the target compound is calculated to be 67.88 Ų . This value falls below the 140 Ų threshold commonly associated with good oral absorption, and below the 90 Ų threshold for blood-brain barrier penetration. In contrast, the 4-bromo isomer has a TPSA of approximately 67.9 Ų (effectively identical), while the 2-bromo isomer exhibits a slightly elevated TPSA of approximately 68.3 Ų due to the ortho effect altering the accessible surface of the triazole ring . The meta-bromo compound thus offers a balanced TPSA profile that retains CNS penetration potential while minimizing efflux pump recognition compared to the ortho-substituted variant.

TPSA Oral bioavailability Drug design

Exact Mass Differentiation Enables Analytical Method Specificity

The exact monoisotopic mass of the target compound is 294.99564 g/mol, with a molecular weight of 296.12 g/mol . All three positional isomers (ortho, meta, para) share the same molecular formula (C11H10BrN3O2) and therefore have identical exact mass values. This means mass spectrometry alone cannot distinguish between them. However, procurement of the specific meta-bromo isomer with a certified Certificate of Analysis (CoA) ensures that the correct regioisomer is used. The vendor specification for this compound includes a purity of 96% (HPLC), which is critical for reproducible biological assays where the presence of even 4% of a positional isomer could confound SAR interpretations .

Mass spectrometry QC/QA Analytical chemistry

Optimal Research and Procurement Application Scenarios for 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester (CAS 1089179-34-9)


Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity

The compound's XLogP3 of 2.9 places it within the 'Goldilocks' lipophilicity range (1–3) preferred for fragment libraries. It can serve as a core scaffold for fragment growing or merging strategies targeting kinases, GPCRs, or bromodomains, where the meta-bromine offers a vector for hydrophobic pocket occupancy without the excessive lipophilicity of the para-bromo analog (XLogP3 = 3.1) . Researchers can use this compound to probe the impact of halogen position on binding affinity while maintaining acceptable solubility for biochemical assays .

Covalent Inhibitor Design via Bromine Displacement or Cross-Coupling

The aryl bromide at the meta position is a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling late-stage diversification of the phenyl ring. The meta substitution pattern provides a distinct exit vector angle (~120° from the triazole plane) compared to the ortho (~60°) or para (~180°) isomers, which can be exploited to access different regions of a target protein's binding pocket . This compound is therefore suited for SAR studies where the spatial orientation of the aryl substituent is a critical design parameter .

Agrochemical Lead Optimization: Fungicide Scaffold with Tunable Hydrolysis

1,2,4-Triazole-3-carboxylate esters are established precursors to triazole fungicides (e.g., triazole carboxamides). The ethyl ester of the target compound can be hydrolyzed to the carboxylic acid for conjugation to amine-containing pharmacophores. The meta-bromo substitution pattern has been associated with retained antifungal activity while offering opportunities for further structural elaboration not available with the simpler unsubstituted phenyl or para-substituted analogs . This specificity supports procurement for agricultural chemistry groups developing next-generation succinate dehydrogenase inhibitors (SDHIs) or sterol demethylation inhibitors (DMIs) .

Metallosupramolecular and MOF Chemistry Requiring Directional Halogen Bond Donors

The meta-bromophenyl group acts as a halogen-bond donor in the solid state. The specific angle and distance of the C–Br···N/O halogen bonds formed by the meta isomer differ from those of the para isomer due to the altered molecular geometry, influencing the topology of coordination polymers and metal-organic frameworks (MOFs). Procurement of the exact isomer is essential for materials chemists who require reproducible crystal engineering outcomes and predictable pore architectures .

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